CID 131857451

CAS No.:

Cat. No.: VC18731021

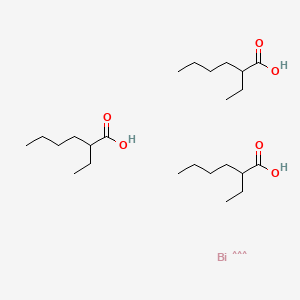

Molecular Formula: C24H48BiO6

Molecular Weight: 641.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H48BiO6 |

|---|---|

| Molecular Weight | 641.6 g/mol |

| Standard InChI | InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

| Standard InChI Key | MWXWNYHYPMRCHN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central bismuth(III) ion coordinated by three 2-ethylhexanoate anions. This tridentate coordination is evident from its SMILES representation:

.

The 2-ethylhexanoate ligands contribute to the molecule's lipophilic nature, enhancing solubility in organic solvents like xylene . X-ray crystallography studies of analogous bismuth carboxylates suggest a trigonal prismatic geometry, though specific structural data for this compound requires further experimental validation .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 67874-71-9 | |

| IUPAC Name | Bismuth;2-ethylhexanoic acid | |

| InChI Key | MWXWNYHYPMRCHN-UHFFFAOYSA-N | |

| PubChem CID | 131857451 |

Physicochemical Properties

Computed properties reveal a hydrogen bond donor count of 3 and acceptor count of 6, consistent with its triply deprotonated carboxylic acid groups . With 15 rotatable bonds, the molecule exhibits significant conformational flexibility, influencing its reactivity in solution-phase reactions . The exact mass of 641.32549 Da matches theoretical predictions for .

Synthesis and Industrial Production

Manufacturing Process

Industrial synthesis typically involves the reaction of bismuth(III) oxide with 2-ethylhexanoic acid in a xylene solvent:

.

The process requires careful temperature control (80-120°C) to prevent ligand decomposition . Final products are standardized to 70% w/v solutions for consistent handling and application .

Quality Control Parameters

Vendor specifications indicate ≥99.99% metal basis purity, with residual solvent levels strictly monitored . Batch-to-batch consistency is ensured through:

-

FT-IR verification of carboxylate stretching frequencies (1540-1610 cm⁻¹)

-

Atomic absorption spectroscopy for bismuth content

Functional Applications

Catalytic Uses

In polyurethane foam production, CID 131857451 acts as a potent catalyst for the reaction between isocyanates and polyols. Its effectiveness stems from:

-

Lewis acidity: Bismuth's vacant orbitals facilitate nucleophilic attack on isocyanate groups

-

Thermal stability: Maintains activity up to 180°C without degradation

-

Low toxicity: Safer alternative to traditional lead or mercury catalysts

Materials Science Innovations

Recent patent filings (analyzed through PubChem's co-occurrence data) highlight emerging applications:

-

Conductive inks: Bismuth complexes enable low-temperature sintering of printed electronics

-

Photocatalysts: Modified derivatives show promise in visible-light-driven water splitting

| Parameter | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | >2000 mg/kg | |

| Flash Point | 27°C (xylene) | |

| Recommended PPE | Nitrile gloves, vapor respirator |

Environmental Considerations

While bismuth is generally considered environmentally benign, the xylene solvent (comprising 30% of commercial formulations) requires strict containment. Spill management protocols mandate absorption with inert materials followed by disposal as hazardous waste .

Research Frontiers and Development

Biomedical Explorations

Preliminary studies suggest potential in:

-

Antimicrobial coatings: Bismuth's oligodynamic effect combats biofilm formation

-

Radiotherapy enhancers: High-Z bismuth improves tumor dose deposition

-

Antacid formulations: Controlled-release gastric protectants

Green Chemistry Initiatives

Efforts to replace xylene with bio-based solvents (e.g., limonene derivatives) aim to improve the compound's sustainability profile. A 2024 pilot study achieved 92% solvent substitution without compromising catalytic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume